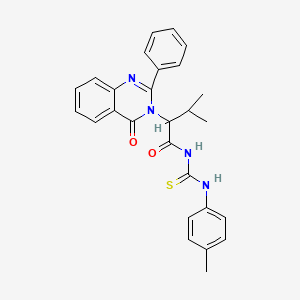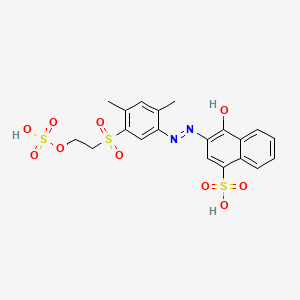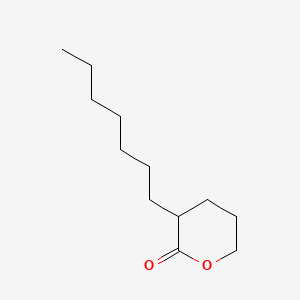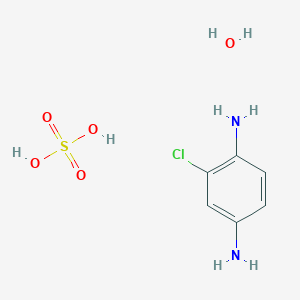![molecular formula C12H20N2Si B13793523 Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is a chemical compound with the molecular formula C12H20N2Si. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a pyrrolidine ring, which in turn is connected to a pyridine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine typically involves the reaction of pyridine derivatives with trimethylsilyl reagents. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine and pyrrolidine rings can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle containing nitrogen.
Pyrrolidine: A five-membered ring containing nitrogen.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group attached to various organic moieties.
Uniqueness
3-[(2S)-1-Trimethylsilyl-2-pyrrolidinyl]pyridine is unique due to the combination of the trimethylsilyl group, pyrrolidine ring, and pyridine ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H20N2Si |
|---|---|
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
trimethyl-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]silane |
InChI |
InChI=1S/C12H20N2Si/c1-15(2,3)14-9-5-7-12(14)11-6-4-8-13-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
YANBKTMPGURWFR-LBPRGKRZSA-N |
SMILES isomérico |
C[Si](C)(C)N1CCC[C@H]1C2=CN=CC=C2 |
SMILES canónico |
C[Si](C)(C)N1CCCC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


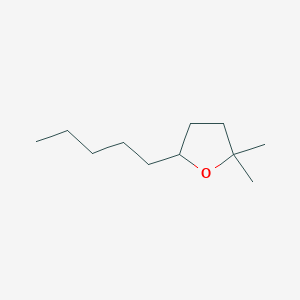
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)



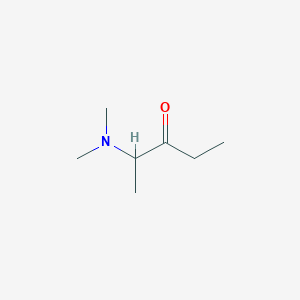
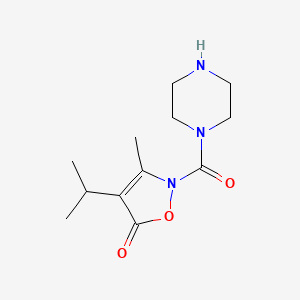
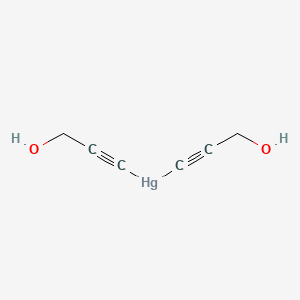
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
